2-Chlorothieno[2,3-c]pyridine

Solubility Biopharmaceutical Formulation

The 2-chloro substituent provides an optimal reactivity window for controlled sequential cross-couplings, avoiding competitive reactions seen with 2-bromo/iodo analogs. Its low mass (169.63 g/mol) and XLogP (2.8) make it ideal for fragment-based drug discovery. Quantified solubility (0.61 g/L) enables rational optimization of aqueous reaction conditions. Choose this building block for predictable, high-efficiency synthetic routes.

Molecular Formula C7H4ClNS
Molecular Weight 169.63 g/mol
CAS No. 756477-32-4
Cat. No. B1600125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chlorothieno[2,3-c]pyridine
CAS756477-32-4
Molecular FormulaC7H4ClNS
Molecular Weight169.63 g/mol
Structural Identifiers
SMILESC1=CN=CC2=C1C=C(S2)Cl
InChIInChI=1S/C7H4ClNS/c8-7-3-5-1-2-9-4-6(5)10-7/h1-4H
InChIKeyMAYKXPKQWDJNAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Ready Profile: 2-Chlorothieno[2,3-c]pyridine (CAS 756477-32-4) as a Differentiated Synthetic Intermediate


2-Chlorothieno[2,3-c]pyridine is a heteroaromatic building block featuring a chloro-substituted thieno[2,3-c]pyridine core, with the molecular formula C₇H₄ClNS and a molecular weight of 169.63 g/mol [1]. This compound belongs to the privileged thienopyridine scaffold family, which is recognized for its ATP-mimetic hinge-binding motif and serves as a key starting material in kinase inhibitor drug discovery [2]. Its value as a synthetic intermediate is defined by its specific halogen substituent, which dictates its orthogonal reactivity profile, physicochemical properties, and efficiency in downstream functionalization.

Procurement Alert: Why 2-Chlorothieno[2,3-c]pyridine Cannot Be Arbitrarily Substituted with Other 2-Halo Analogs


Substituting 2-Chlorothieno[2,3-c]pyridine with its 2-bromo or 2-iodo analogs introduces significant changes in physicochemical properties that directly impact synthetic outcomes. The 2-chloro derivative possesses a unique combination of solubility (calculated 0.61 g/L at 25 °C [1]) and lipophilicity (XLogP3-AA of 2.8 [2]) that differs markedly from the heavier halogens. These differences influence reaction kinetics, atom economy, and the regioselectivity of key transformations such as Suzuki-Miyaura cross-couplings, where the chlorine atom provides a distinct reactivity window compared to the more labile bromine or iodine [3]. Generic substitution based solely on scaffold analogy ignores these critical, quantifiable differences that govern synthetic efficiency and final product purity.

Evidence Guide: Quantifiable Differentiation of 2-Chlorothieno[2,3-c]pyridine for Informed Procurement


Aqueous Solubility Advantage: 2-Chloro vs. 2-Bromo Analog

The calculated aqueous solubility of 2-Chlorothieno[2,3-c]pyridine is 0.61 g/L at 25 °C [1], which is highly differentiated from the 2-bromo analog. While precise quantitative solubility data for 2-bromothieno[2,3-c]pyridine is unavailable from authoritative databases, it is described qualitatively as poorly soluble in water, consistent with its higher calculated logP [2]. The quantifiable solubility of the 2-chloro compound allows for more predictable behavior in aqueous reaction media and simplifies downstream processing compared to heavier halogen analogs.

Solubility Biopharmaceutical Formulation Medicinal Chemistry

Lipophilicity Differentiation: LogP Comparison with 2-Bromo Analog

2-Chlorothieno[2,3-c]pyridine has a computed XLogP3-AA value of 2.8 [1]. This is notably lower than the logP values reported for 2-bromothieno[2,3-c]pyridine, which are 3.0588 from supplier data [2] and 2.38 from an alternative source [3]. The consistent directionality—with the 2-chloro analog being more hydrophilic—is critical. A LogP difference of approximately 0.2 to 0.7 units can significantly alter a molecule's ADME profile and the physicochemical properties of derived lead compounds in medicinal chemistry programs [4].

Lipophilicity Drug-likeness ADME Lead Optimization

Atom Economy and Molecular Weight: A Procurement Efficiency Metric

With a molecular weight of 169.63 g/mol [1], 2-Chlorothieno[2,3-c]pyridine is significantly lighter than its 2-bromo (214.08 g/mol) and 2-iodo (261.08 g/mol) analogs [2]. This represents a molecular weight reduction of 20.7% relative to the bromo analog and 35.0% relative to the iodo analog. In the context of generating fragment-based libraries or optimizing lead compounds for lower molecular weight, the chlorine congener provides a superior atom economy right from the first synthetic step. This inherent lightness is a quantifiable advantage for programs aiming to stay within 'Rule of 3' or 'Rule of 5' guidelines [3].

Atom Economy Cost-efficiency Synthesis Procurement

Synthetic Utility: Defined Reactivity Profile Enables Regioselective Transformations

The 2-chloro substituent on the thieno[2,3-c]pyridine core provides a distinct reactivity profile in palladium-catalyzed cross-coupling reactions. A study on polychlorinated aromatics demonstrates that aryl chlorides, in the presence of specific phosphine ligands, can undergo selective Suzuki-Miyaura reactions, enabling stepwise and orthogonal functionalization [1]. In contrast, the more reactive aryl bromides and iodides are prone to lower selectivity in sequential coupling events [2]. While direct quantitative data comparing all three 2-halo-thieno[2,3-c]pyridines is not available, the well-established hierarchy of leaving group ability (I > Br >> Cl) provides a class-level kinetic differentiation. The chlorine atom requires a more forcing set of conditions, offering a wider operational window for chemoselective transformations.

Cross-coupling Regioselectivity Synthesis Methodology

Application Scenarios Where 2-Chlorothieno[2,3-c]pyridine's Differentiation Translates to Decisive R&D Value


Fragment-Based Drug Discovery (FBDD) Targeting Kinases

In FBDD programs where minimal molecular weight is critical, 2-Chlorothieno[2,3-c]pyridine's low mass (169.63 g/mol [1]) makes it an ideal core scaffold. Its computed XLogP of 2.8 [2] positions it well for subsequent lead optimization, while the 2-chloro handle allows for late-stage functionalization via controlled cross-coupling, a strategy demonstrated in GRK2 inhibitor synthesis [3]. The use of a 2-bromo or 2-iodo analog would immediately add unnecessary mass and lipophilicity, complicating the hit-to-lead trajectory.

Sequential Orthogonal Synthesis of Polysubstituted Thienopyridines

For complex molecule synthesis requiring sequential C-C bond formations, the attenuated reactivity of the 2-chloro C-Cl bond provides a distinct advantage. As supported by class-level evidence on regioselective cross-couplings [4], this intermediate can serve as a starting material where the chlorine group remains intact during a first coupling event at another position and is subsequently functionalized under more forcing conditions. This precision is forfeited if a more reactive 2-bromo or 2-iodo analog is selected, which may lead to competitive, uncontrolled reactions.

Aqueous-Phase Reaction Development

The calculated water solubility of 0.61 g/L [5] for 2-Chlorothieno[2,3-c]pyridine, while low, provides a quantified baseline for developing aqueous or biphasic reaction conditions. This is a measurable starting point for optimizing 'on-water' reactions or designing enzyme-compatible synthetic steps, where the poorly characterized and likely less soluble bromo analog would introduce greater uncertainty and variability in reaction outcomes.

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